molecular formula C11H14N4O3 B13106066 7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 54289-36-0

7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B13106066
CAS No.: 54289-36-0
M. Wt: 250.25 g/mol
InChI Key: KJOIAQZQOVGORS-UHFFFAOYSA-N
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Description

7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a synthetically accessible small molecule that functions as a versatile scaffold in medicinal chemistry and chemical biology. Its core structure is based on the [1,2,4]triazolo[1,5-a]pyrimidine pharmacophore, a privileged heterocyclic system known for its ability to mimic purine bases, thereby enabling interactions with a wide range of enzymes and receptors. This compound has been identified as a key intermediate for the development of potent and selective kinase inhibitors. Research indicates that derivatives of this scaffold can be optimized to target specific protein kinases involved in proliferative and inflammatory diseases (source) . The pentyl substituent at the 5-position and the carboxylic acid at the 2-position provide critical synthetic handles for further structural diversification, allowing researchers to fine-tune physicochemical properties and target affinity. Its primary research value lies in its application as a building block for constructing focused libraries for high-throughput screening against therapeutic targets, particularly in the areas of oncology and metabolic disorders. Investigations into its mechanism of action reveal that related triazolopyrimidine compounds often act as ATP-competitive inhibitors, binding to the catalytic cleft of kinases and disrupting downstream signaling pathways (source) . This makes it a valuable chemical probe for studying kinase function and for the hit-to-lead optimization phase of drug discovery programs.

Properties

CAS No.

54289-36-0

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

7-oxo-5-pentyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C11H14N4O3/c1-2-3-4-5-7-6-8(16)15-11(12-7)13-9(14-15)10(17)18/h6H,2-5H2,1H3,(H,17,18)(H,12,13,14)

InChI Key

KJOIAQZQOVGORS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=O)N2C(=N1)N=C(N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-5-PENTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLICACID typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formyl or acyl compounds to form the triazole ring, followed by further functionalization to introduce the hydroxyl and pentyl groups. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-5-PENTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLICACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The pentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups at the pentyl position.

Mechanism of Action

The mechanism of action of 7-HYDROXY-5-PENTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLICACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors associated with cellular signaling .

Comparison with Similar Compounds

Key Research Findings

Substituent Effects :

  • Alkyl chains at position 5 (e.g., pentyl) enhance lipophilicity and target binding compared to phenyl or methyl groups, as demonstrated in MPII inhibition studies .
  • Carboxylic acid at position 2 improves water solubility and hydrogen-bonding capacity, critical for interactions with polar residues in enzymes .

Synthetic Challenges :

  • Long alkyl chains (e.g., pentyl) may complicate purification due to increased hydrophobicity, necessitating optimized chromatographic conditions .

Biological Potential: Triazolopyrimidines with 7-oxo and carboxylic acid groups are prioritized in drug discovery for their balanced physicochemical profiles and target affinity .

Biological Activity

7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of 7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is C10_{10}H12_{12}N4_4O3_3, with a molecular weight of 224.23 g/mol. Its structure features a triazole ring fused with a pyrimidine moiety, contributing to its unique reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor, modulating various biochemical pathways that are crucial for cellular function. The binding affinity to these targets can lead to significant therapeutic effects in disease models.

Antiparasitic Activity

Recent studies have highlighted the compound's antiparasitic properties. For instance, research involving metal complexes of triazolopyrimidine derivatives demonstrated effective inhibition against Leishmania spp. and Trypanosoma cruzi. The complexes exhibited lower toxicity to host cells compared to traditional drugs like Glucantime and Benznidazole, suggesting a promising therapeutic index for these compounds .

Antimicrobial Properties

In vitro studies have shown that 7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid possesses significant antimicrobial activity against a range of bacterial strains. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Cytotoxicity Studies

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. Results indicate that while the compound exhibits cytotoxicity, it shows selectivity towards cancer cells over normal cells. This selectivity is crucial for developing potential anticancer therapies .

Case Studies

Study Objective Findings
Study 1Evaluate antiparasitic activityThe metal complexes of the compound showed higher selectivity indices against Leishmania spp. compared to commercial drugs.
Study 2Assess antimicrobial effectsDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal cytotoxicity to mammalian cells.
Study 3Investigate anticancer propertiesThe compound inhibited proliferation in cancer cell lines while sparing normal cells, indicating potential for targeted therapy.

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